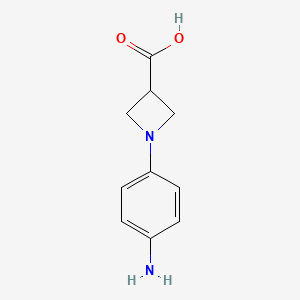

1-(4-Aminophenyl)azetidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Aminophenyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylic acid group attached to the azetidine ring. The compound also features an aminophenyl group, which is a benzene ring substituted with an amino group.

Méthodes De Préparation

The synthesis of 1-(4-Aminophenyl)azetidine-3-carboxylic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through nucleophilic substitution reactions, where an appropriate aminophenyl precursor reacts with the azetidine ring.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, reaction conditions, and purification techniques.

Analyse Des Réactions Chimiques

1-(4-Aminophenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents such as methanol or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Applications De Recherche Scientifique

1-(4-Aminophenyl)azetidine-3-carboxylic acid has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1-(4-Aminophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups . The azetidine ring and aminophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

1-(4-Aminophenyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-(4-Aminophenyl)azetidine-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group attached to the second position of the azetidine ring instead of the third position.

1-(4-Aminophenyl)azetidine-4-carboxylic acid: This compound has the carboxylic acid group attached to the fourth position of the azetidine ring.

1-(4-Aminophenyl)azetidine-3-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group attached to the azetidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Activité Biologique

1-(4-Aminophenyl)azetidine-3-carboxylic acid, also known as a derivative of azetidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an amino group on the aromatic ring and a carboxylic acid functional group, which are critical for its interaction with biological systems.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure highlights the presence of an azetidine ring, an amine group, and a carboxylic acid, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors involved in disease pathways.

- Inhibition of STAT3 : Some studies suggest that azetidine derivatives can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models, suggesting potential applications in oncology .

Anticancer Activity

Recent studies have focused on the anticancer properties of azetidine derivatives. For instance, compounds structurally related to this compound have shown promising results against breast cancer cell lines:

- Cell Viability Assays : In vitro assays demonstrated that certain analogs significantly reduced cell viability in MDA-MB-231 and MDA-MB-468 cell lines, indicating their potential as anticancer agents .

Study 1: Inhibition of Cancer Cell Proliferation

In a study investigating the effects of azetidine derivatives on breast cancer cells, researchers found that:

- Compound Efficacy : The most effective analogs showed IC50 values in the low micromolar range against STAT3 DNA-binding activity.

- Mechanism Insights : The study indicated that the carboxylic acid group enhances cellular permeability and contributes to the overall potency of the compound .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to explore how modifications to the azetidine structure affect biological activity:

| Compound | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|

| Compound A | 0.52 | STAT3 Inhibition | High potency |

| Compound B | 1.8 | Breast Cancer Cell Viability | Moderate potency |

| Compound C | >10 | No significant activity | Poor membrane permeability |

This table illustrates the varying degrees of biological activity associated with different structural modifications, emphasizing the importance of both the azetidine core and functional groups like the carboxylic acid .

Propriétés

IUPAC Name |

1-(4-aminophenyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYMOYIHDKMCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695064 |

Source

|

| Record name | 1-(4-Aminophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887595-85-9 |

Source

|

| Record name | 1-(4-Aminophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.